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molecular formula C10H10O4 B8660934 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Cat. No. B8660934
M. Wt: 194.18 g/mol
InChI Key: GYTFGTPOIVXFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242970B2

Procedure details

A cooled (−20° C.) mixture of 6-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (2.119 g; 12.80 mmol), and N1,N1,N2,N2-tetramethylethane-1,2-diamine (2.28 ml; 15.30 mmol) in anh. THF (100 ml), under nitrogen, was treated dropwise with a solution of 1.6 M n-BuLi in hexanes (8.00 ml; 12.80 mmol). The resulting mixture was further stirred at −20° C. for 1 h. Anh. DMF (5.0 ml; 64.57 mmol) was then added, and the mixture was stirred at rt for 20 min. Aq. sat. NH4Cl and Et2O were successively added, and the aq. layer was further extracted with Et2O. The mixed organic layers were washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded 6-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde as a yellow oil. LC-MS (conditions A): tR=0.52 min.; [M+H]+: 195.19 g/mol.
Quantity
2.119 g
Type
reactant
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[O:7][CH2:8][CH2:9][O:10][C:5]=2[CH:4]=1.CN(C)CCN(C)C.[Li]CCCC.CN([CH:29]=[O:30])C.[NH4+].[Cl-]>C1COCC1.CCOCC>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[O:7][CH2:8][CH2:9][O:10][C:5]=2[C:4]=1[CH:29]=[O:30] |f:4.5|

Inputs

Step One
Name
Quantity
2.119 g
Type
reactant
Smiles
COC1=CC2=C(OCCO2)C=C1
Name
Quantity
2.28 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
8 mL
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at −20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was further extracted with Et2O
WASH
Type
WASH
Details
The mixed organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (heptane/AcOEt=1/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C2=C(OCCO2)C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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